![molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7](/img/no-structure.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
Mechanism of Action
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to have significant biochemical and physiological effects in various types of cancer cells. Inhibition of EGFR signaling by 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione leads to decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Furthermore, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several advantages as a tool for scientific research. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which allows for precise modulation of the signaling pathway. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also limitations associated with the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione may not accurately reflect the effects of EGFR inhibition in vivo, as it does not take into account the complex interactions between the tumor microenvironment and the immune system.
Future Directions
There are several future directions for the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in scientific research. One potential direction is the development of more specific inhibitors of EGFR tyrosine kinase activity that do not have off-target effects. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in combination with other targeted therapies may improve the efficacy of cancer treatment. Finally, further research is needed to better understand the complex interactions between EGFR signaling and the tumor microenvironment, which may provide new targets for cancer therapy.
Synthesis Methods
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate, which is then reacted with thiourea to yield 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. The purity of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be increased using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been widely used in scientific research to study the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with thiourea.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazoline", "thiourea" ], "Reaction": [ "4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as potassium carbonate to form the intermediate 4-[(4-fluorophenyl)methylamino]-3-formylquinazoline.", "The intermediate is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the final product, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione." ] } | |
CAS RN |
440322-32-7 |
Product Name |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
Molecular Formula |
C15H12FN3S |
Molecular Weight |
285.34 |
IUPAC Name |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
InChI Key |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



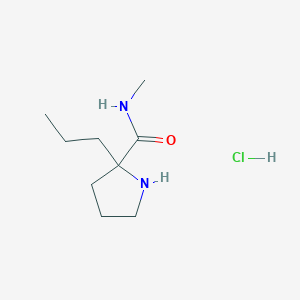
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)

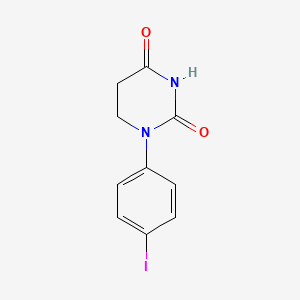
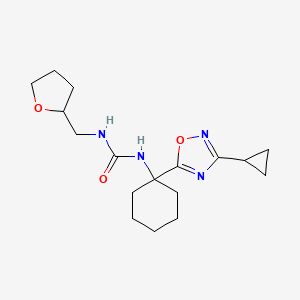
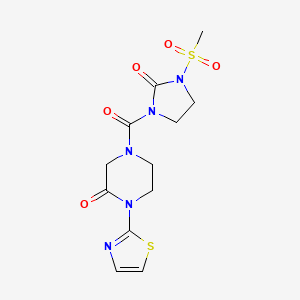

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

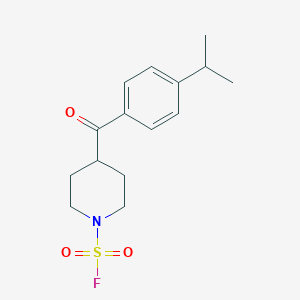
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

